molecular formula C25H23N3O5S2 B2644725 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 896676-36-1

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2644725
CAS No.: 896676-36-1
M. Wt: 509.6
InChI Key: YWPJXROZTPRHJN-UHFFFAOYSA-N
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Description

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound. This complex chemical structure combines elements of isoquinoline, benzothiazole, and benzamide, suggesting a range of potential biological and chemical applications due to the diversity of its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of this compound involves multi-step processes, typically starting with the formation of the dihydroisoquinoline core, followed by sulfonylation and benzamide formation. Here’s a basic outline:

  • Formation of the dihydroisoquinoline ring: : This can be achieved through Pictet-Spengler condensation of a phenylethylamine derivative with an aldehyde.

  • Sulfonylation: : Introduction of the sulfonyl group to the dihydroisoquinoline involves reaction with sulfonyl chlorides under basic conditions.

  • Benzamide formation: : This step involves the reaction of the sulfonylated dihydroisoquinoline with benzothiazole and subsequent coupling to form the final benzamide structure.

Industrial Production Methods

Scaling up these reactions for industrial production would require optimization for yields and reaction times, often using flow chemistry to enhance the efficiency and safety of the process. Employing automated and continuous synthesis methods would help in managing the complex multi-step reactions.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation and Reduction: : The compound might undergo oxidative reactions at the thiazole or isoquinoline rings, altering its electronic properties.

  • Substitution Reactions: : Functional groups on the benzamide or benzothiazole can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) for specific oxidations.

  • Reduction: : Lithium aluminium hydride (LiAlH4) for reduction of sulfonyl groups.

  • Substitution: : Reagents like sodium hydride (NaH) for nucleophilic substitutions.

Major Products Formed

Depending on the type of reaction, products can range from hydroxylated derivatives (from oxidation) to aminated compounds (from substitution).

Scientific Research Applications

Chemistry

The compound is used as a precursor in organic synthesis, offering a versatile scaffold for constructing more complex molecules.

Biology and Medicine

In biological systems, it may be explored for its potential as a pharmacophore due to the structural motifs known for activity in enzyme inhibition or receptor modulation.

Industry

Industrially, derivatives of this compound could be investigated for use in materials science, such as in the development of novel polymers or as intermediates in dye production.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets. For instance, the sulfonyl and benzamide groups are known to form hydrogen bonds with enzymes or receptors, potentially inhibiting their function. The precise pathways would depend on the particular biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

  • N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)benzamide

  • Dihydroisoquinoline derivatives: with variations in the sulfonyl or benzamide groups.

Unique Features

Compared to similar compounds, the combination of the dihydroisoquinoline, benzothiazole, and benzamide motifs in this compound introduces a unique set of chemical properties and potential biological activities. This diversity makes it a valuable candidate for research across multiple scientific disciplines.

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Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S2/c1-32-20-11-12-21(33-2)23-22(20)26-25(34-23)27-24(29)17-7-9-19(10-8-17)35(30,31)28-14-13-16-5-3-4-6-18(16)15-28/h3-12H,13-15H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPJXROZTPRHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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